molecular formula C23H26N2O7S B2531491 2-(3,4-dimethoxyphenyl)-5-(2-morpholino-2-oxoethyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide CAS No. 863452-44-2

2-(3,4-dimethoxyphenyl)-5-(2-morpholino-2-oxoethyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide

Cat. No.: B2531491
CAS No.: 863452-44-2
M. Wt: 474.53
InChI Key: UINFJGZLNGXMTG-UHFFFAOYSA-N
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Description

The compound 2-(3,4-dimethoxyphenyl)-5-(2-morpholino-2-oxoethyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide is a benzothiazepine derivative characterized by a seven-membered heterocyclic core containing sulfur, nitrogen, and oxygen atoms. The structure features a 3,4-dimethoxyphenyl substituent at position 2 and a morpholinoacetyl group at position 5.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-(2-morpholin-4-yl-2-oxoethyl)-1,1-dioxo-2,3-dihydro-1λ6,5-benzothiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O7S/c1-30-18-8-7-16(13-19(18)31-2)21-14-22(26)25(15-23(27)24-9-11-32-12-10-24)17-5-3-4-6-20(17)33(21,28)29/h3-8,13,21H,9-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINFJGZLNGXMTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)N4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-5-(2-morpholino-2-oxoethyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide , often referred to as RAJI , is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological effects, including its toxicity, pharmacological properties, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈N₂O₅S
  • Molecular Weight : 378.41 g/mol
  • CAS Number : 476466-21-4

The compound features a complex structure that includes a thiazepine ring and morpholine moiety, which are integral to its biological activity.

Toxicity Studies

Recent studies have evaluated the toxicity of RAJI in various model organisms. Notably, a study conducted on zebrafish and mice demonstrated the following:

  • Zebrafish Model :
    • The hatching rate remained at 100% up to a concentration of 75 µg/mL but decreased significantly at higher concentrations (100 µg/mL and above).
    • Behavioral assessments indicated no significant locomotor or neuromotor abnormalities at lower doses; however, higher doses resulted in observable behavioral changes .
  • Mice Model :
    • Hematological and biochemical analyses showed no significant adverse effects at low doses. However, at elevated concentrations, abnormalities were noted in liver function and overall health indicators .

Pharmacological Properties

The pharmacological profile of RAJI suggests potential applications in cancer treatment:

  • Antitumor Activity : Preliminary studies indicate that RAJI exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
  • Mechanism of Action : The compound may interact with specific molecular targets involved in cancer progression. Research suggests it may inhibit pathways critical for tumor growth and metastasis.

Case Study 1: In Vivo Efficacy

A study explored the efficacy of RAJI in a breast cancer model. Mice treated with RAJI showed a significant reduction in tumor size compared to control groups. Histopathological examinations revealed reduced cellular proliferation markers in treated tissues .

Case Study 2: Safety Profile Assessment

In a safety assessment involving multiple dosages of RAJI administered to zebrafish embryos, researchers noted that while lower doses were well tolerated, higher concentrations led to increased mortality rates and developmental defects. This highlights the importance of dosage in therapeutic applications .

Data Summary

Study TypeModel OrganismDosage Range (µg/mL)Key Findings
Toxicity StudyZebrafish10 - 150No significant damage at low doses; increased mortality at high doses
Antitumor EfficacyMiceLow to highSignificant tumor reduction; altered hematological parameters at high doses

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs include:

5-Benzyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide (CAS 852452-33-6)

2-(3,4-Dimethoxyphenyl)-5-(2-oxo-2-(piperidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide (CAS 863452-43-1)

Property Target Compound 5-Benzyl-2-phenyl Analog Piperidinyl Analog
Molecular Formula C24H28N2O6S (inferred) C22H19NO3S C24H28N2O6S
Molecular Weight ~472.6 (estimated) 377.5 472.6
Key Substituents 3,4-Dimethoxyphenyl; morpholinoacetyl Benzyl; phenyl 3,4-Dimethoxyphenyl; piperidinylacetyl
Polarity High (due to morpholino and sulfone groups) Moderate Moderate (piperidinyl is less polar than morpholino)

Structural Insights :

  • The morpholino group (a six-membered ring with two oxygen atoms) increases polarity and hydrogen-bonding capacity compared to the piperidinyl group (a saturated amine ring) in the CAS 863452-43-1 analog. This difference may influence solubility and target binding .
  • The 3,4-dimethoxyphenyl substituent in both the target compound and the piperidinyl analog enhances lipophilicity compared to the simpler phenyl group in the benzyl-phenyl analog .
Pharmacological Potential

While direct bioactivity data for the target compound are unavailable, structurally related compounds provide insights:

  • Benzothiazepinones: Derivatives with sulfone groups (e.g., 1,1-dioxides) exhibit enhanced metabolic stability and anticancer activity in vitro .
Challenges and Opportunities
  • Knowledge Gaps: Limited data on the target compound’s pharmacokinetics and toxicity.
  • Opportunities: Structural tuning of the morpholinoacetyl group could optimize bioavailability, as seen in piperidinyl/morpholino substitutions in kinase inhibitors .

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